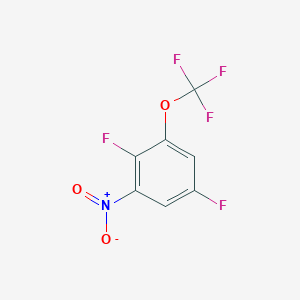
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the nitration of a difluorobenzene derivative. The trifluoromethoxy group can be introduced using nucleophilic substitution reactions. Common reagents used in these reactions include fluorinating agents like hydrogen fluoride-pyridine (HF/Py) and trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
Agrochemicals: Utilized in the development of pesticides and herbicides.
Materials Science: Employed in the creation of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene depends on its application. In pharmaceuticals, it may interact with biological targets through its functional groups, affecting molecular pathways and cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the trifluoromethoxy group.
2,4-Dinitro-1-(trifluoromethoxy)benzene: Contains an additional nitro group, altering its reactivity and applications.
Uniqueness
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethoxy groups enhances its stability and lipophilicity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H2F5NO3 |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
2,5-difluoro-1-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H |
InChI-Schlüssel |
WZDAOGJWUZQXRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)
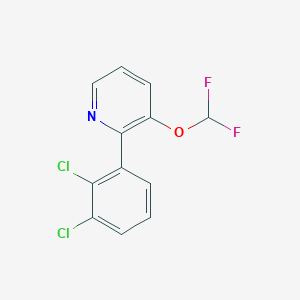
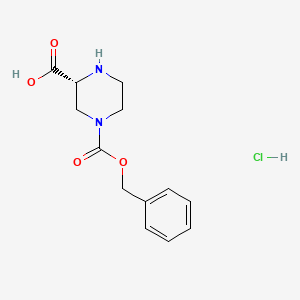

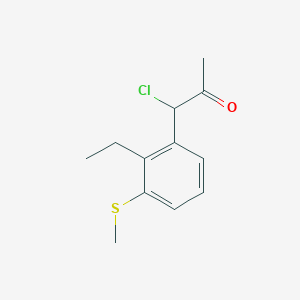
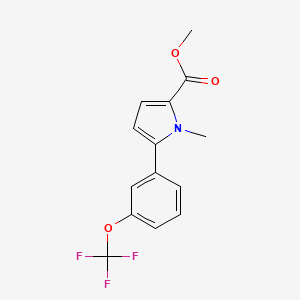
![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)

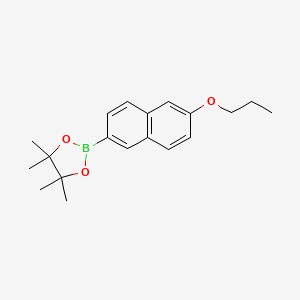
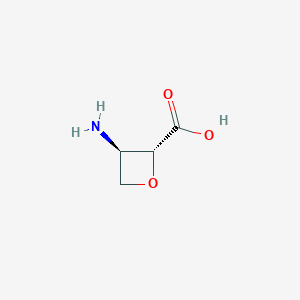
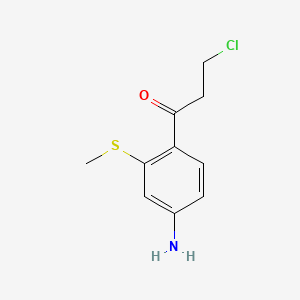
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)

![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)
